molecular formula C21H31NO2 B565911 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one CAS No. 13648-05-0

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one

Cat. No.: B565911
CAS No.: 13648-05-0
M. Wt: 329.484
InChI Key: WDOXQSYGOFJUGK-FAIYVORSSA-N
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Description

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one is a synthetic steroidal compound. It belongs to the class of androstane steroids, which are characterized by their specific structural framework. This compound is notable for its unique chemical structure, which includes a cyano group at the 2beta position, a hydroxyl group at the 17beta position, and a methyl group at the 17alpha position. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with a steroidal precursor such as androstanolone.

    Functional Group Introduction: The cyano group is introduced at the 2beta position through a nucleophilic substitution reaction. This can be achieved using reagents like cyanogen bromide (BrCN) under basic conditions.

    Hydroxylation: The hydroxyl group at the 17beta position is introduced via selective oxidation reactions. Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Methylation: The methyl group at the 17alpha position is typically introduced through alkylation reactions using methyl iodide (CH3I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2beta-Cyano-17beta-Hydroxy-17alpha-methyl-5beta-androstan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 17beta position can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The cyano

Properties

IUPAC Name

(2R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-19-11-13(12-22)18(23)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h13-17,24H,4-11H2,1-3H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOXQSYGOFJUGK-FAIYVORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@H]4[C@@]3(C[C@@H](C(=O)C4)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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